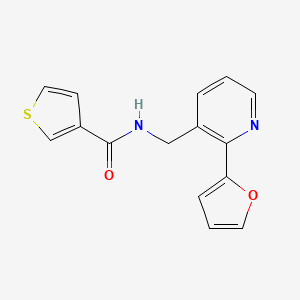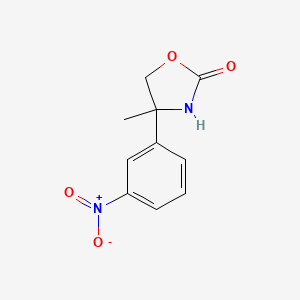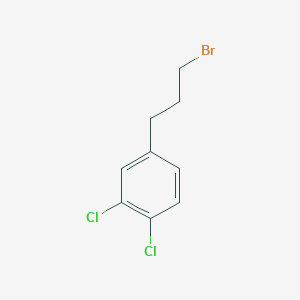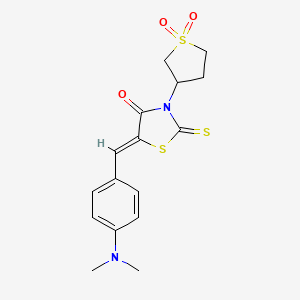
2-(5-ciclopropil-1H-1,2,4-triazol-3-il)acetato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the CAS Number: 2126178-24-1 . It has a molecular weight of 189.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is 1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Mecanismo De Acción
The mechanism of action of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been shown to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate. One direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate and its effects on various biochemical pathways. Additionally, future research could explore the synthesis of analogs of this compound to improve its efficacy and reduce its limitations.
Métodos De Síntesis
The synthesis of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with sodium hydroxide. This reaction results in the formation of the sodium salt of the triazole compound. The synthesis of this compound has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El 2-(5-ciclopropil-1H-1,2,4-triazol-3-il)acetato de sodio, como derivado del 1,2,3-triazol, ha encontrado amplias aplicaciones en el descubrimiento de fármacos . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .
Síntesis orgánica
Los 1,2,3-triazoles, incluido el this compound, tienen amplias aplicaciones en la síntesis orgánica . Tienen alta estabilidad química y un fuerte momento dipolar, lo que los hace útiles en diversas metodologías sintéticas .
Química de polímeros
Los 1,2,3-triazoles se utilizan en la química de polímeros debido a su alta estabilidad química y su carácter aromático . Pueden resistir la hidrólisis ácida o básica, así como las condiciones oxidantes y reductoras incluso a altas temperaturas .
Química supramolecular
Los 1,2,3-triazoles se utilizan en la química supramolecular . Su fuerte momento dipolar y su capacidad de enlace de hidrógeno los hacen adecuados para crear estructuras complejas .
Bioconjugación
Los 1,2,3-triazoles se utilizan en la bioconjugación . Se pueden utilizar para unir dos moléculas, a menudo una biomolécula y una molécula reportera, para estudiar sistemas biológicos .
Biología química
Los 1,2,3-triazoles se utilizan en la biología química . Pueden imitar un enlace amida E o Z, lo que los hace útiles en el estudio de sistemas biológicos .
Imágenes fluorescentes
Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Se pueden utilizar para crear sondas fluorescentes para el estudio de sistemas biológicos .
Actividad antifúngica
Algunos derivados del 1,2,3-triazol han mostrado una actividad antifúngica efectiva contra diversas cepas de hongos . Esto sugiere posibles aplicaciones del this compound en el desarrollo de nuevos agentes antifúngicos .
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORIGTDGIIFVOH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)


![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2394914.png)
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)



